

# Spectroscopic Profile of 5-Bromo-2,3-difluorobenzoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *5-Bromo-2,3-difluorobenzoic acid*

Cat. No.: *B1289893*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2,3-difluorobenzoic acid** (CAS No. 887585-64-0), a halogenated aromatic carboxylic acid of interest in pharmaceutical and materials science research. This document compiles available spectroscopic information and provides standardized experimental protocols for data acquisition.

Molecular Identifiers:

Identifier	Value
IUPAC Name	5-Bromo-2,3-difluorobenzoic acid
CAS Number	887585-64-0[1]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>2</sub> O <sub>2</sub> [1]
Molecular Weight	237.00 g/mol [2]

## Spectroscopic Data Summary

While direct experimental spectra for **5-Bromo-2,3-difluorobenzoic acid** are not widely published in publicly accessible databases, spectroscopic data is available through specialized chemical suppliers such as ChemicalBook, which lists <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass

Spectrometry data for this compound.<sup>[3]</sup> This guide presents expected spectral characteristics based on the analysis of structurally related compounds and general principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The two aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the adjacent fluorine atoms. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, usually above 10 ppm.

<sup>13</sup>C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be the most deshielded, appearing in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and 150 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, bromine, and carboxylic acid groups. Carbon-fluorine coupling will be observable.

<sup>19</sup>F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling with each other and with the neighboring aromatic protons.

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromo-2,3-difluorobenzoic acid** will be characterized by the following key absorption bands:

Wavenumber Range (cm <sup>-1</sup> )	Vibrational Mode
2500-3300	O-H stretch (carboxylic acid, broad)
1680-1710	C=O stretch (carboxylic acid)
1550-1620	C=C stretch (aromatic ring)
1200-1300	C-O stretch (carboxylic acid)
1000-1200	C-F stretch
600-800	C-Br stretch

## Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak ( $M^+$ ) and a characteristic  $M+2$  peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The primary fragmentation pathway would likely involve the loss of the carboxylic acid group (-COOH) and subsequent fragmentation of the aromatic ring.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

A study on the closely related 2,3-difluorobenzoic acid revealed UV absorption maxima in ethanol.<sup>[4]</sup> It is expected that **5-Bromo-2,3-difluorobenzoic acid** will exhibit similar absorption bands, likely in the range of 200-300 nm, corresponding to  $\pi-\pi^*$  transitions within the aromatic system.

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid aromatic carboxylic acids.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Bromo-2,3-difluorobenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or acetone-d<sub>6</sub>). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 200-250 ppm) is required. A longer acquisition time and a greater number of scans are necessary due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
- <sup>19</sup>F NMR Acquisition: Use a fluorine-observe probe or a multinuclear probe. Reference the spectrum to an appropriate standard (e.g., CFCl<sub>3</sub>).

## Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of **5-Bromo-2,3-difluorobenzoic acid** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

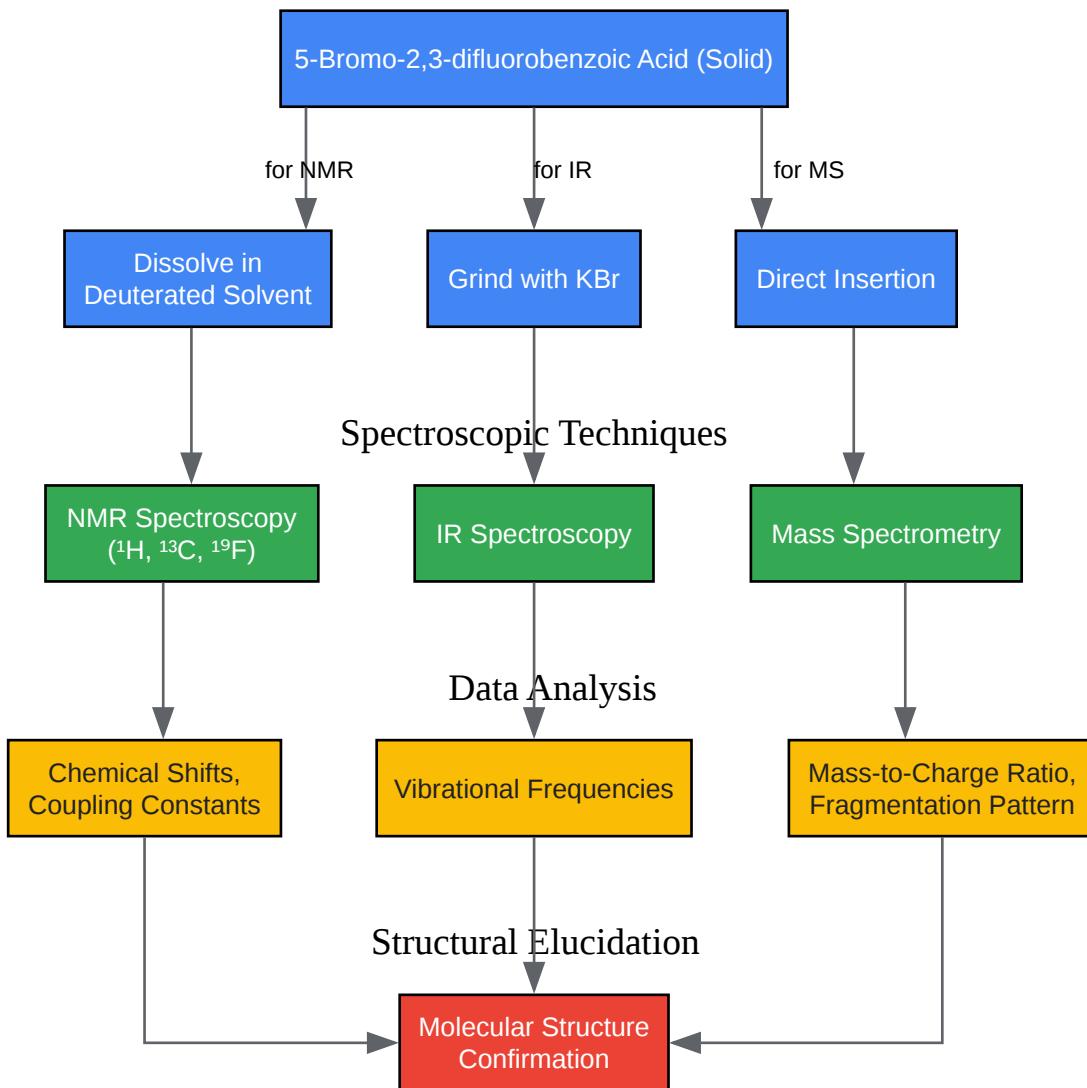
## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Ionization: Use a standard electron ionization energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g.,  $m/z$  50-300).

## Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **5-Bromo-2,3-difluorobenzoic acid**.

## Sample Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. usbio.net [usbio.net]
- 2. chemscene.com [chemscene.com]
- 3. 5-BROMO-2,3-DIFLUOROBENZOIC ACID(887585-64-0) 1H NMR [m.chemicalbook.com]
- 4. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2,3-difluorobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289893#spectroscopic-data-for-5-bromo-2-3-difluorobenzoic-acid>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)